molecular formula C6H3Cl2NO2 B11059950 2,5-Dichloro-4-nitrosophenol CAS No. 35421-04-6

2,5-Dichloro-4-nitrosophenol

Cat. No.: B11059950
CAS No.: 35421-04-6
M. Wt: 192.00 g/mol
InChI Key: NABKZCKJPUHSDL-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Phenolic Compounds and Nitrosated Aromatics

Halogenated phenolic compounds are a class of molecules where a phenol (B47542) ring is substituted with one or more halogen atoms. These compounds are subjects of significant interest due to their diverse chemical properties and applications. The introduction of halogen atoms to the phenolic ring can significantly alter the molecule's acidity, reactivity, and biological characteristics.

Nitrosated aromatics, or C-nitroso compounds, are molecules containing a nitroso group (–N=O) directly attached to a carbon atom of an aromatic ring. wikipedia.org The synthesis of these compounds can be challenging. Direct C-nitrosation of phenols using nitrous acid is a common method, but its success is highly dependent on the phenol's structure. nih.govrsc.org Phenols bearing electron-withdrawing groups, such as halogens, are generally less reactive towards electrophilic substitution, which can make their direct nitrosation difficult. nih.govresearchgate.net Alternative methods for creating C-nitroso compounds include the oxidation of hydroxylamines, the reduction of nitro compounds, and specialized named reactions. wikipedia.org

Significance of the Nitrosophenol Moiety in Organic Chemistry

The nitrosophenol moiety is a versatile functional group in organic chemistry, primarily due to its unique structural and reactive properties.

One of the most defining characteristics of nitrosophenols is their existence in a tautomeric equilibrium with a quinone monoxime form. encyclopedia.pubsedoptica.esmdpi.com This equilibrium is influenced by factors such as the solvent and the substitution pattern on the aromatic ring. sedoptica.es While often depicted in the nitrosophenol form for simplicity, the quinone monoxime tautomer is frequently the more stable structure. encyclopedia.pubmdpi.com This tautomerism is a critical aspect of their chemical behavior and has been studied using various spectroscopic techniques. sedoptica.es

Nitrosophenols, particularly the ortho-isomers, are highly effective ligands in coordination chemistry. They readily form stable and often intensely colored complexes with a variety of metal ions, most commonly copper(II). encyclopedia.pubmdpi.comnih.gov In these complexes, the ligand typically coordinates to the metal through the nitrogen atom of the nitroso group and the oxygen atom of the phenolate. mdpi.com The high stability of these metal-nitrosophenolato complexes is a key feature, driving their formation even in biphasic solvent systems. mdpi.com This property has led to applications in areas such as the development of pigments; for example, an iron tris(1-nitroso-2-naphtholato) complex is used commercially as 'pigment green 8'. nih.gov

Overview of Current Research Trajectories for 2,5-Dichloro-4-nitrosophenol and Related Systems

Current research involving nitrosophenols and related systems focuses on their synthesis, coordination chemistry, and utility as chemical intermediates. The synthesis of these compounds continues to be an area of interest, with several established methods.

Direct Nitrosation: This involves the reaction of a phenol with a nitrosating agent, such as nitrous acid. This method is most effective for phenols with electron-releasing groups. nih.gov

The Baudisch Reaction: This reaction synthesizes ortho-nitrosophenols from phenols (or substituted benzenes), hydroxylamine (B1172632), and hydrogen peroxide, typically in the presence of copper salts. nih.govwikipedia.orgdrugfuture.com The metal ion plays a crucial role in directing the nitrosation to the ortho position. wikipedia.org

The Fischer-Hepp Rearrangement: This is an important method for preparing para-nitrosoanilines, which cannot be synthesized by direct nitrosation. The reaction involves the acid-catalyzed intramolecular rearrangement of an N-nitrosamine precursor. wikipedia.orgresearchgate.netnih.gov

The ability of nitrosophenols to form robust metal complexes continues to drive research into new materials and catalysts. Furthermore, nitrosophenols serve as valuable intermediates in organic synthesis. A pertinent example is the use of this compound as a precursor for the oxidation to 2,5-dichloro-4-nitrophenol (B1581652). google.com This highlights a research trajectory where the nitroso group is installed as a stepping stone to other functionalities, such as the nitro group, which is also a synthetically versatile moiety.

Data Tables

Table 1: Overview of Synthetic Methods for Aromatic Nitroso Compounds

Synthesis MethodDescriptionTypical SubstratesKey Features
Direct C-Nitrosation Electrophilic substitution reaction using a nitrosating agent like nitrous acid (NaNO₂/acid). nih.govElectron-rich phenols and aromatic amines. nih.govSimple procedure; reactivity is low for phenols with electron-withdrawing groups. nih.govresearchgate.net
Baudisch Reaction Synthesis of ortho-nitrosophenols using hydroxylamine, H₂O₂, and a metal salt catalyst (typically Cu²⁺). nih.govdrugfuture.comPhenols, substituted benzenes. drugfuture.comProvides regioselective ortho-hydroxylation and nitrosation; product is often a metal complex. encyclopedia.pubwikipedia.org
Fischer-Hepp Rearrangement Acid-catalyzed intramolecular rearrangement of an N-nitrosamine to a C-nitrosamine. wikipedia.orgAromatic secondary amines. wikipedia.orgPrimary method for synthesizing para-nitrosoanilines. wikipedia.orgnih.gov
Oxidation/Reduction Oxidation of hydroxylamines or reduction of nitro compounds. wikipedia.orgAryl hydroxylamines, nitroarenes.Alternative route when direct nitrosation is not feasible.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35421-04-6

Molecular Formula

C6H3Cl2NO2

Molecular Weight

192.00 g/mol

IUPAC Name

2,5-dichloro-4-nitrosophenol

InChI

InChI=1S/C6H3Cl2NO2/c7-3-2-6(10)4(8)1-5(3)9-11/h1-2,10H

InChI Key

NABKZCKJPUHSDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)Cl)N=O

Origin of Product

United States

Synthetic Methodologies for 2,5 Dichloro 4 Nitrosophenol and Its Precursors

Established Synthetic Routes to Halogenated Nitrophenols

The synthesis of halogenated nitrophenols serves as a critical starting point for obtaining the target nitroso compound. These precursors are typically synthesized through two primary strategies: the nitration of existing dichlorophenols or the halogenation of suitable nitrophenol substrates.

Nitration Reactions of Dichlorophenols for Precursor Synthesis

The direct nitration of dichlorophenols is a well-established method for producing the necessary nitrophenol precursors. The synthesis of 2,5-dichloro-4-nitrophenol (B1581652), the direct precursor to the target nitroso compound, is classically achieved through the regioselective nitration of 2,5-dichlorophenol (B122974). This process involves the slow addition of 2,5-dichlorophenol to a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. nih.gov Controlling the reaction temperature is paramount to ensure the desired regioselectivity and to prevent the formation of unwanted isomers or over-nitration. nih.gov

Industrial-scale production utilizes a similar strategy but employs automated reactors for more precise control over reaction parameters to maximize both yield and purity. A related synthesis, the preparation of 2,6-dichloro-4-nitrophenol (B181596) from 2,6-dichlorophenol (B41786), also uses a mixture of nitric and sulfuric acid and can achieve high yields. rsc.orggoogleapis.com

Halogenation Reactions Applied to Nitrophenols

An alternative strategy for precursor synthesis involves the halogenation of a nitrophenol. This approach is particularly useful when the corresponding nitrophenol is more readily available than the dichlorinated phenol (B47542). For instance, 2-chloro-4-nitrophenol (B164951) can be synthesized by the direct chlorination of 4-nitrophenol (B140041) in acetic acid. google.com Similarly, iodinated phenols can be prepared by treating phenol derivatives with iodine and hydrogen peroxide in an aqueous solution, a method that can be extended to nitrophenols. nowgonggirlscollege.co.in For example, reacting 4-nitrophenol under these conditions yields 2,6-diiodo-4-nitrophenol. nowgonggirlscollege.co.in

Targeted Synthesis of 2,5-Dichloro-4-nitrosophenol via Functional Group Interconversion

The conversion of the precursor, 2,5-dichloro-4-nitrophenol, into the final nitroso compound is the key synthetic step. This is primarily achieved through the selective reduction of the nitro group or, alternatively, by direct introduction of a nitroso group onto the dichlorophenol ring.

Reduction Pathways of 2,5-Dichloro-4-nitrophenol to the Nitroso Derivative

The targeted synthesis of this compound can be envisioned through the partial reduction of its nitro precursor, 2,5-dichloro-4-nitrophenol. While the direct oxidation of this compound to the corresponding nitrophenol using nitric acid and oxygen has been documented, the reverse reaction—the selective reduction—is a logical synthetic pathway. google.com

The reduction of aromatic nitro compounds can proceed through various intermediates, including nitroso and hydroxylamine (B1172632) species, before reaching the final amine product. surendranatheveningcollege.commdpi.com Achieving a selective reduction that stops at the nitroso stage requires careful selection of reagents and conditions. In neutral solutions, reduction can yield phenylhydroxylamine as the main product, while different outcomes are observed in acidic or basic media. surendranatheveningcollege.com For the reduction of nitrophenols, intermediates such as nitrosophenol and hydroxyphenol have been proposed before the final formation of aminophenol. at.ua The toxicity of nitro compounds is often attributed to their partial reduction to nitroso derivatives within biological systems. ccsnorway.com

Alternative Strategies for the Introduction of the Nitroso Functionality

An alternative to the reduction pathway is the direct nitrosation of 2,5-dichlorophenol. This involves introducing the nitroso group directly onto the phenol ring. One documented approach involves a copper-mediated nitrosation procedure. However, this method can be challenging, as the resulting 2-nitrosophenolato complexes can be unstable and may oxidize to the corresponding nitro derivative, as was observed with 2,4-dichlorophenol (B122985). mdpi.com

Nitrosating agents like nitrous acid (HONO), often generated in situ from nitrites, are also employed for the nitrosation of phenols. researchgate.netmdpi.com More recently, tert-butyl nitrite (B80452) (TBN) has been explored as a versatile reagent for both C-nitration and N-nitrosation. nih.govrsc.org Under specific conditions, TBN can achieve regioselective C-nitrosation of certain heterocyclic systems and can react with phenolic substrates. rsc.org

Optimization of Reaction Conditions for Enhanced Selectivity and Yield in this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring product purity. Key parameters that require careful control include temperature, solvent, and the choice of reagents or catalysts.

In the synthesis of the 2,5-dichloro-4-nitrophenol precursor, temperature control during nitration is critical to ensure high regioselectivity and prevent the formation of by-products. For the subsequent conversion to the nitroso compound, whether by reduction or direct nitrosation, optimization is equally important.

When performing the reduction of the nitro group, the choice of reducing agent and the reaction medium (acidic, neutral, or basic) determines the product distribution. mdpi.com For example, catalytic systems using metal nanoparticles have been shown to be highly active for the reduction of nitrophenols, where intermediates like 4-nitrosophenol (B94939) are formed. researchgate.net The efficiency of such catalytic reductions can be influenced by factors like catalyst loading and substrate concentration. at.ua

In direct nitrosation approaches, a significant challenge is preventing the oxidation of the desired nitrosophenol product back to the nitrophenol. google.commdpi.com The choice of nitrosating agent and solvent can influence the outcome. For instance, using tert-butyl nitrite, solvent choice has been shown to dramatically affect the chemoselectivity of reactions with phenols. nih.gov Optimizing reaction time, temperature, and reagent stoichiometry are standard practices to enhance the yield of the desired product in such transformations.

Exploration of Sustainable and Green Chemistry Approaches in this compound Production

The growing emphasis on environmental stewardship within the chemical industry has spurred research into sustainable and green methodologies for the production of various chemical compounds, including this compound. Green chemistry principles focus on minimizing hazardous substances, maximizing atom economy, using renewable feedstocks, and improving energy efficiency. The application of these principles to the synthesis of this compound involves re-evaluating the synthesis of its precursors and the nitrosation reaction itself.

Traditional synthesis routes for substituted phenols and their derivatives often rely on harsh reagents and generate significant waste streams. In contrast, green approaches aim to replace these with more environmentally benign alternatives. This includes the use of safer solvents, alternative energy sources like electrochemistry or microwave irradiation, and catalysts that are efficient and recyclable. mdpi.com

The synthesis of this compound typically involves two key stages: the formation of the precursor 2,5-dichlorophenol, followed by its regioselective nitrosation. Green chemistry can be integrated into both of these critical steps.

Sustainable Synthesis of Precursors:

The primary precursor for this compound is 2,5-dichlorophenol. Conventional methods for producing dichlorinated phenols can involve hazardous chlorinating agents and organic solvents. A greener alternative involves the selective oxychlorination of phenol. One such method utilizes hydrogen peroxide as a clean oxidant and water as a solvent, which significantly reduces the environmental impact. researchgate.net The use of a catalyst like manganous(II) sulfate (B86663) in water allows for high activity and selectivity under mild conditions, with the added benefit of the product often being easily isolated. researchgate.net

Another green approach focuses on the hydroxylation of arylboronic acids or esters in water, using sodium sulfite (B76179) and oxygen. researchgate.net This method represents an environmentally benign pathway to phenols from readily available starting materials.

Green Nitrosation Methodologies:

The nitrosation of phenols is traditionally carried out using sodium nitrite in the presence of a strong acid like hydrochloric or sulfuric acid. This process can lead to the formation of acidic waste and potential side reactions. Modern green chemistry offers several innovative alternatives to this classical approach.

One promising strategy is the use of tert-butyl nitrite (TBN) as a nitrosating agent, which can be employed under solvent-free conditions. rsc.orgrsc.org This method is characterized by its broad substrate scope, absence of metal or acid catalysts, and a straightforward isolation procedure. The primary byproduct, tert-butanol, is less hazardous and more easily managed than the byproducts of traditional methods. rsc.org This approach minimizes waste and reduces the risk of exposure to carcinogenic N-nitroso compounds. rsc.org

Electrochemical methods present another frontier in green nitrosation. researchgate.net These processes use electricity to drive the reaction, often eliminating the need for chemical oxidants or harsh reagents. For instance, the electrooxidative N-nitrosation of secondary amines using sodium or potassium nitrite as the nitrosating agent has been demonstrated. researchgate.net This technique avoids strong acids and can be highly efficient, with the potential for scalability in continuous flow systems which further enhances safety and efficiency. mdpi.comresearchgate.net

The development of novel, stable nitrosating reagents is also a key area of research. One such reagent, an N-nitrososulfonamide, is a crystalline solid that is stable under ambient conditions and effective for transnitrosation with a variety of compounds under mild conditions. chemrxiv.org The sulfonamide byproduct can be recovered and used to regenerate the reagent, adhering to the green chemistry principle of recycling. chemrxiv.org

The table below summarizes and compares conventional and green approaches applicable to the synthesis of this compound.

Table 1: Comparison of Synthetic Approaches

Reaction Step Conventional Method Green Chemistry Approach Advantages of Green Approach
Precursor Synthesis (e.g., Dichlorophenol) Chlorination using elemental chlorine or sulfuryl chloride in organic solvents. Oxychlorination using H₂O₂ as oxidant and water as solvent, catalyzed by MnSO₄. researchgate.net Avoids hazardous chlorinating agents, uses a green solvent (water), mild reaction conditions.

| Nitrosation of Phenol | Sodium nitrite (NaNO₂) with strong mineral acids (e.g., HCl, H₂SO₄). google.com | 1. tert-butyl nitrite (TBN) under solvent-free conditions. rsc.orgrsc.org2. Electrochemical nitrosation using NaNO₂. researchgate.net3. Use of stable, recyclable transnitrosation reagents. chemrxiv.org | 1. Eliminates need for strong acids and solvents, simple work-up. rsc.orgrsc.org2. Avoids harsh reagents, high efficiency, potential for automation. mdpi.comresearchgate.net3. Mild conditions, high functional group tolerance, reagent recyclability. chemrxiv.org |

By integrating these sustainable practices, the production of this compound can be aligned with modern environmental standards, reducing its ecological footprint while maintaining high efficiency and purity.

Advanced Spectroscopic and Structural Elucidation of 2,5 Dichloro 4 Nitrosophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

No published high-resolution ¹H NMR or ¹³C NMR data for 2,5-Dichloro-4-nitrosophenol or its quinone oxime tautomer could be located.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Analysis

Specific experimental Fourier Transform Infrared (FTIR) or Raman spectra for this compound are not available in the surveyed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Elucidating Electronic Transitions and Conjugation Phenomena

No specific UV-Vis absorption maxima (λmax) or data on the electronic transitions for this compound have been found.

X-ray Diffraction Studies for Solid-State Molecular Architecture and Conformational Analysis

There are no published crystallographic data, such as unit cell parameters or detailed bond lengths and angles, from X-ray diffraction studies of this compound.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Characterization

No experimental mass spectrometry data detailing the molecular ion peak or fragmentation patterns for this compound is available.

Computational and Theoretical Chemistry of 2,5 Dichloro 4 Nitrosophenol

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the electronic structure and reactivity of molecules like 2,5-dichloro-4-nitrosophenol. These methods provide a balance between computational cost and accuracy, making them suitable for molecules of this size.

Molecular Geometry Optimization and Conformer Analysis

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve using a functional, such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-311++G(d,p)) to locate the minimum energy conformation on the potential energy surface.

Conformer analysis would also be essential to identify different stable arrangements of the atoms, particularly concerning the orientation of the hydroxyl (-OH) and nitroso (-NO) groups relative to the benzene (B151609) ring and each other. The relative energies of these conformers would be calculated to determine the most abundant species at a given temperature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical hardness, and electronic excitation properties. A smaller gap generally suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-7.5
LUMO Energy-2.1
HOMO-LUMO Gap5.4
Note: These are example values and would need to be determined by actual DFT calculations.

Analysis of Charge Distribution and Electrostatic Potential Surfaces

Understanding the distribution of charge within the this compound molecule is vital for predicting its intermolecular interactions and reactive sites. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges.

An electrostatic potential (ESP) surface map would visually represent the charge distribution. This map would show regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. For this compound, negative potential would be expected around the oxygen atoms of the nitroso and hydroxyl groups, as well as the chlorine atoms, while positive potential would likely be found near the hydrogen atom of the hydroxyl group.

Theoretical Simulations and Experimental Validation of Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating spectroscopic properties, such as UV-Visible and infrared (IR) spectra.

Calculated vibrational frequencies from a DFT optimization can be compared with experimental IR and Raman spectra to validate the accuracy of the computational model. Similarly, TD-DFT can predict the electronic transitions and their corresponding absorption wavelengths, which can be correlated with an experimental UV-Visible spectrum. This comparison allows for the assignment of spectral bands to specific molecular motions or electronic excitations.

Table 2: Hypothetical Simulated vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataSimulated ValueExperimental Value
Key IR Frequency (O-H stretch)3450 cm⁻¹3465 cm⁻¹
Key IR Frequency (N=O stretch)1580 cm⁻¹1595 cm⁻¹
UV-Vis λmax380 nm385 nm
Note: These are example values for illustrative purposes.

Computational Prediction of Reaction Mechanisms and Associated Energetic Profiles

DFT calculations are invaluable for exploring potential reaction pathways for this compound. By mapping the potential energy surface, transition states connecting reactants to products can be located. The activation energy for a given reaction can then be calculated as the energy difference between the reactants and the transition state.

For instance, the oxidation of this compound to 2,5-dichloro-4-nitrophenol (B1581652) could be modeled to understand its mechanism and energetics. The calculated reaction profile would provide insights into the feasibility of the reaction and the stability of any intermediates.

Modeling of Solvent Effects on the Electronic Structure and Spectroscopic Attributes

The surrounding solvent can significantly influence the properties of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the electronic structure and spectroscopic properties of this compound.

These calculations would reveal how the molecular geometry, HOMO-LUMO gap, and UV-Visible absorption spectrum might change in different solvent environments (e.g., polar vs. nonpolar). This is crucial for comparing theoretical predictions with experimental data, which are often obtained in solution. For example, a polar solvent would be expected to stabilize polar conformers and could lead to a shift in the absorption maxima (solvatochromism).

Chemical Reactivity and Reaction Mechanisms of 2,5 Dichloro 4 Nitrosophenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The reactivity of the aromatic ring towards electrophiles is heavily influenced by the nature of the substituents it carries. The hydroxyl (-OH) group is a powerful activating group, meaning it increases the electron density of the ring (particularly at the ortho and para positions) and makes it more susceptible to electrophilic attack. mlsu.ac.inresearchgate.net Conversely, halogen atoms (like chlorine) and the nitroso (-NO) group are electron-withdrawing and thus deactivate the ring towards EAS. pharmaguideline.com

In 2,5-dichloro-4-nitrosophenol, the ring is substituted with one strong activating group (-OH) and three deactivating groups (-Cl at C2, -Cl at C5, and -NO at C4). The net effect is a significant deactivation of the aromatic ring compared to phenol (B47542) itself, making further electrophilic substitution challenging. The available positions for substitution are C3 and C6.

Position 3: This position is sterically hindered, being situated between two chlorine atoms. While substitution between two halogens is possible in some cases, it generally requires forcing conditions. researchgate.net

Position 6: This position is ortho to the activating hydroxyl group and is the most likely site for any potential EAS reaction, however limited.

Typical EAS reactions like nitration or halogenation would require harsh conditions, which may lead to oxidation or degradation of the molecule rather than simple substitution. researchgate.net For instance, the nitrosation of phenol itself is an electrophilic substitution that typically yields the p-nitrosophenol product, indicating the initial reactivity of the parent phenol ring. mlsu.ac.in However, the presence of three deactivating groups in the product makes subsequent substitutions on this compound unfavorable.

Nucleophilic Substitution Reactions Involving Chlorine Atoms

Aryl halides are generally unreactive towards nucleophilic substitution, but the reaction can be facilitated if the aromatic ring is substituted with strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group (the halogen). libretexts.org This reaction, known as nucleophilic aromatic substitution (SNAr), proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate called a Meisenheimer complex. libretexts.org

In this compound, the reactivity of the two chlorine atoms towards nucleophiles differs based on their position relative to the electron-withdrawing nitroso group:

Chlorine at C5: This chlorine is para to the nitroso group. A nucleophilic attack at this position would generate a negative charge that can be delocalized onto the oxygen atom of the nitroso group, providing significant stabilization to the Meisenheimer intermediate. This activation makes the C5 chlorine susceptible to substitution by nucleophiles such as amines or alkoxides.

Chlorine at C2: This chlorine is meta to the nitroso group. The resonance stabilization of the intermediate upon nucleophilic attack at C2 does not involve the nitroso group. Consequently, the chlorine at C2 is much less activated and less likely to be displaced.

Therefore, nucleophilic substitution reactions on this compound are expected to occur selectively at the C5 position. This is analogous to the reactivity of other activated aryl halides, like 2,4-dinitrochlorobenzene, where halogens at activated positions are readily displaced. libretexts.org

Redox Chemistry of the Nitrosophenol Moiety

The nitroso group is redox-active and can undergo both reduction and oxidation reactions, representing a key aspect of the molecule's chemical profile.

The electrochemical reduction of p-nitrosophenol and its derivatives has been studied using techniques like polarography and cyclic voltammetry. cdnsciencepub.comacs.orgacs.org The reduction of the nitroso group is generally understood to be a more complex process than a simple direct electron transfer.

The proposed pathway is as follows:

First Electron Transfer (E): The nitroso group is reduced to a radical anion.

Chemical Step (C): This is typically a protonation and dehydration step, leading to an intermediate species.

Second Electron Transfer (E): The intermediate is further reduced to the final amine product.

For this compound, the expected final reduction product is 2,5-dichloro-4-aminophenol . This four-electron reduction pathway is notably different from the reduction of the analogous p-nitrophenols, which involves a six-electron process to convert the nitro group to an amine. cdnsciencepub.com

The nitroso group of this compound can be oxidized to a nitro group (-NO₂). This transformation converts this compound into 2,5-dichloro-4-nitrophenol (B1581652) . This oxidation can be achieved using reagents like nitric acid in the presence of oxygen. Additionally, the phenolic ring itself can be susceptible to oxidation under stronger conditions, potentially leading to the formation of quinone-like structures or ring-opening, although the primary and most well-defined oxidative pathway involves the nitroso moiety.

Investigation of Tautomerism and Isomerization Processes

An essential characteristic of p-nitrosophenols is their existence in a tautomeric equilibrium with their p-benzoquinone monoxime isomers. core.ac.ukstackexchange.com Therefore, this compound coexists with its tautomer, 2,5-dichloro-1,4-benzoquinone monoxime .

Tautomeric Equilibrium of this compoundFigure 1: Tautomeric equilibrium between the nitrosophenol form and the quinone monoxime form.

This equilibrium is a classic example of nitroso-oxime tautomerism. While the nitrosophenol form benefits from the aromaticity of the benzene ring, the quinone-oxime form is surprisingly stable. stackexchange.com This stability is attributed to two main factors:

The quinonoid π-electron system, while not fully aromatic, retains a significant portion of the π-electron binding energy. stackexchange.com

The acidic proton is more favorably bonded to the oxime nitrogen than the phenolic oxygen, which contributes to the stability of the quinone-oxime tautomer. stackexchange.com

In many cases, including for nitrosonaphthols and other substituted nitrosophenols, the quinone-oxime form is the dominant or even exclusive species found in the solid state. core.ac.ukresearchgate.net The position of the equilibrium in solution can be influenced by factors such as solvent polarity. core.ac.uk

Proton Transfer Reactions and Acidity Characterization

Phenols are weakly acidic compounds, but their acidity can be dramatically influenced by substituents on the aromatic ring. libretexts.org Electron-withdrawing groups increase the acidity (lower the pKa value) by stabilizing the negative charge of the resulting phenoxide anion through inductive (-I) and/or resonance (-M) effects. pharmaguideline.comlibretexts.org

This compound possesses three electron-withdrawing substituents: two chlorine atoms and a nitroso group.

Chlorine atoms: Exert a -I effect.

Nitroso group: Exerts both -I and -M effects from the para position.

These groups work in concert to withdraw electron density from the phenoxide anion, delocalizing the negative charge and stabilizing it. This makes this compound a significantly stronger acid than phenol (pKa ≈ 10).

Table 1: Comparison of pKa values for phenol and related substituted phenols.

The strong acidity means that this compound will readily undergo proton transfer reactions with bases to form the corresponding phenoxide salt. This property is fundamental to its behavior in different pH environments and its ability to form complexes. solubilityofthings.com

Mentioned Compounds

Coordination Chemistry and Supramolecular Interactions Involving 2,5 Dichloro 4 Nitrosophenol

Studies on Host-Guest Interactions and Supramolecular Assemblies

Further research and publication in the field are required to provide the specific data necessary to populate these areas of study for 2,5-dichloro-4-nitrosophenol.

Environmental Transformation Pathways of 2,5 Dichloro 4 Nitrosophenol

Photocatalytic Degradation Mechanisms and Kinetics

Photocatalysis has emerged as a promising advanced oxidation process for the degradation of persistent organic pollutants like chlorinated and nitrated phenols. This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which, upon irradiation with light of sufficient energy, generates highly reactive species that can break down complex organic molecules. rsc.orgoaepublish.com

The photocatalytic degradation of organic compounds is primarily driven by the generation of reactive oxygen species (ROS). rsc.orgresearchgate.net When a semiconductor photocatalyst like TiO2 absorbs photons with energy equal to or greater than its band gap, an electron (e-) is promoted from the valence band to the conduction band, leaving a positive hole (h+) in the valence band. researchgate.net These charge carriers initiate a series of redox reactions.

The positive holes (h+VB) are powerful oxidants themselves but can also react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). oaepublish.comresearchgate.net Concurrently, the electrons in the conduction band can reduce adsorbed molecular oxygen to form superoxide (B77818) radical anions (O2•-). oaepublish.comresearchgate.net These superoxide radicals can further react to produce other ROS, including hydroperoxyl radicals and hydrogen peroxide (H2O2), which can also contribute to the degradation process. nih.gov

Studies on similar compounds, such as pentachlorophenol (B1679276) and 2,4-dichlorophenol (B122985), have demonstrated the dominant role of •OH radicals in the initial attack on the aromatic ring. nih.govsemanticscholar.org The superoxide radical and hydrogen peroxide often play a more significant role in the degradation of subsequent intermediates. nih.gov The specific contribution of each ROS can be elucidated using scavenger experiments, where specific chemicals are added to quench certain radicals, thereby revealing their relative importance in the degradation pathway. oaepublish.com For instance, tert-butyl alcohol is often used to scavenge •OH radicals, while benzoquinone is used for O2•- radicals. researchgate.net

The photocatalytic degradation of chlorinated nitrophenols proceeds through a series of intermediate products, ultimately leading to mineralization (conversion to CO2, H2O, and inorganic ions). While specific studies on 2,5-dichloro-4-nitrosophenol are limited, the degradation pathways can be inferred from studies on analogous compounds like 1,2-dichloro-4-nitrobenzene and other dichlorophenols. semanticscholar.orgproquest.com

The degradation process likely initiates with the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation, dechlorination, and denitration. proquest.com Potential initial steps could include:

Hydroxylation: Addition of an •OH group to the aromatic ring to form dichlorohydroxynitrosophenols.

Dechlorination: Replacement of a chlorine atom with a hydroxyl group, forming a chloronitrosodihydroxyphenol.

Denitrosation: Replacement of the nitroso group with a hydroxyl group, leading to the formation of dichlorohydroquinone. acs.org

Following these initial attacks, the aromatic ring can be opened, forming various aliphatic carboxylic acids such as formic acid, oxalic acid, malic acid, and maleic acid. researchgate.net These smaller organic acids are then further oxidized to carbon dioxide and water. researchgate.net Chloride and nitrate (B79036) ions are also released into the solution as the degradation proceeds. acs.org

For example, the photocatalytic degradation of 1,2-dichloro-4-nitrobenzene, a structurally similar compound, was found to produce intermediates such as dichloronitrophenol, 2-chloro-5-nitrophenol, and 3,4-dichlorophenol (B42033) through hydroxylation, substitution, and denitration reactions. proquest.com Dimerization products have also been observed in some cases. proquest.com A study on the photocatalysis of 2,4-dichlorophenol using ZnO identified intermediates including benzoquinone, 2-chlorohydroquinone, 4-chlorophenol, and 3,5-dichlorocatechol. semanticscholar.org

The following table summarizes potential transformation products based on studies of similar compounds.

Parent Compound Potential Transformation Products Reaction Type
This compoundDichlorohydroxynitrosophenolsHydroxylation
ChloronitrosodihydroxyphenolsDechlorination, Hydroxylation
DichlorohydroquinoneDenitrosation, Hydroxylation
Benzoquinone derivativesOxidation
Aliphatic carboxylic acids (e.g., formic, oxalic)Ring Opening

Electrochemical Degradation Mechanisms and Process Optimization

Electrochemical degradation is another advanced oxidation process that can effectively treat wastewater containing refractory organic pollutants. It involves the use of an electric current to drive oxidation and reduction reactions at the surface of electrodes, leading to the breakdown of pollutants. nih.govnih.gov

In an electrochemical cell, the degradation of this compound can occur through both anodic oxidation and cathodic reduction.

Anodic Oxidation: At the anode, the primary degradation mechanism can be either direct or indirect oxidation.

Direct Oxidation: The pollutant molecule is directly oxidized by transferring electrons to the anode surface. nih.gov

Indirect Oxidation: The anode generates strong oxidizing species from the electrolyte, which then attack the pollutant. With "active" anodes like RuO2-based electrodes, adsorbed hydroxyl radicals (M(•OH)) are formed, which can lead to the partial oxidation of organics. mdpi.com With "non-active" anodes like boron-doped diamond (BDD), physisorbed hydroxyl radicals are generated, which are highly reactive and can lead to complete mineralization of the organic pollutants. mdpi.comwur.nl In the presence of chloride ions, reactive chlorine species (e.g., Cl2, HOCl, Cl•) can also be generated, contributing significantly to the degradation process. wur.nlacs.org

Cathodic Reduction: At the cathode, the nitroso group of the this compound molecule is susceptible to reduction. This can lead to the formation of the corresponding amino derivative, 2,5-dichloro-4-aminophenol. This reduction pathway has been observed for similar compounds like 2-chloro-4-nitrophenol (B164951) in microbial electrolysis cells. eeer.org Further reduction can potentially lead to dechlorination.

A study on the electrochemical degradation of 2,5-dichloro-1,4-phenylenediamine (a related compound) showed that anodic oxidation resulted in the release of ammonium (B1175870) (NH4+) and chloride (Cl-) ions, indicating the breakdown of the aromatic ring and cleavage of the carbon-nitrogen and carbon-chlorine bonds. nih.gov

The efficiency of the electrochemical degradation process is highly dependent on several operational parameters.

Electrode Materials: The choice of anode material is critical. "Non-active" anodes like BDD and SnO2-Sb are generally more effective for complete mineralization due to their high oxygen evolution potential, which favors the production of highly reactive hydroxyl radicals. mdpi.com "Active" anodes like Pt, IrO2, and RuO2 are often less efficient for complete mineralization but can be effective for partial oxidation. mdpi.com For the cathode, materials like carbon felt and graphite (B72142) are commonly used due to their efficiency in electrogenerating hydrogen peroxide in electro-Fenton systems or for direct cathodic reduction. researchgate.net

pH: The pH of the solution can influence the degradation pathway and efficiency. For phenolic compounds, acidic conditions are often favorable for anodic oxidation, particularly in electro-Fenton processes where the optimal pH is around 3. researchgate.netresearchgate.net The pH also affects the speciation of the target compound and the nature of the reactive species generated. For example, in the presence of chlorine, the equilibrium between hypochlorous acid (HOCl) and hypochlorite (B82951) (OCl-), which have different reactivities, is pH-dependent.

Applied Potential/Current Density: The applied potential or current density is a key driver of the electrochemical reactions. mdpi.com Increasing the current density generally increases the degradation rate by enhancing the generation of oxidizing species. mdpi.com However, excessively high current densities can lead to decreased current efficiency due to the promotion of side reactions like the oxygen evolution reaction. mdpi.commdpi.com Therefore, an optimal current density needs to be determined for each specific system.

The following table summarizes the influence of key parameters on electrochemical degradation.

Parameter Influence Optimal Conditions (General)
Electrode Material (Anode) Determines the type and reactivity of oxidizing species."Non-active" anodes (e.g., BDD, SnO2-Sb) for high mineralization.
pH Affects the speciation of the pollutant and reactive species.Often acidic (around pH 3) for electro-Fenton processes. researchgate.net
Applied Potential/Current Density Drives the rate of electrochemical reactions.An optimal value exists to maximize degradation rate while minimizing side reactions. mdpi.com

Biotransformation and Microbial Degradation Pathways

The microbial degradation of chlorinated and nitrated aromatic compounds is a key process in their natural attenuation and in bioremediation strategies. nih.gov Certain microorganisms have evolved enzymatic systems capable of using these xenobiotic compounds as sources of carbon, nitrogen, and energy. semanticscholar.org

The initial steps in the microbial degradation of chlorinated nitrophenols typically involve either an oxidative or a reductive pathway. acs.org

Oxidative Pathway: This pathway often involves the removal of the nitro group as nitrite (B80452) by a monooxygenase enzyme. For example, the degradation of 2-chloro-4-nitrophenol by some bacteria proceeds via the formation of chlorohydroquinone. acs.org Similarly, Cupriavidus sp. CNP-8 degrades 2,6-dichloro-4-nitrophenol (B181596) by converting it to 6-chlorohydroxyquinol, catalyzed by a two-component monooxygenase. nih.gov

Reductive Pathway: This pathway involves the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. The resulting aminophenol can then be further degraded. For instance, the biotransformation of 4-chloro-2-nitrophenol (B165678) by a Bacillus species involves its initial reduction to 4-chloro-2-aminophenol. researchgate.net

Given the nitroso group in this compound, a reductive pathway leading to the formation of 2,5-dichloro-4-aminophenol is a plausible initial step. Subsequently, the microbial enzymes would need to cleave the aromatic ring, a process often involving dioxygenases, followed by the removal of the chlorine substituents.

The presence of multiple chlorine atoms on the aromatic ring, as in this compound, generally increases the compound's recalcitrance to microbial degradation compared to monochlorinated analogues. semanticscholar.org However, some specialized microorganisms have demonstrated the ability to degrade dichlorinated phenols.

The following table lists microorganisms known to degrade related chlorinated nitrophenols.

Microorganism Degraded Compound Key Enzyme/Pathway
Cupriavidus sp. CNP-82,6-dichloro-4-nitrophenolFAD-dependent two-component monooxygenase nih.gov
Rhodococcus imtechensis RKJ3002-chloro-4-nitrophenolOxidative and reductive mechanisms acs.org
Bacillus sp. strain MW-14-chloro-2-nitrophenolReductive pathway to 4-chloro-2-aminophenol researchgate.net
Cupriavidus sp.2,5-Dichloro-4-nitrophenol (B1581652)Can be utilized as a carbon and nitrogen source

Elucidation of Enzymatic Mechanisms of Biotransformation

No studies detailing the specific enzymatic mechanisms involved in the biotransformation of this compound were found.

Identification of Microbial Species and Consortia Involved in Degradation

No literature identifying specific microbial species or consortia capable of degrading this compound has been published.

Characterization of Biotransformation Metabolites

No research is available that characterizes the metabolites resulting from the biotransformation of this compound.

Advanced Analytical Methodologies for 2,5 Dichloro 4 Nitrosophenol

Development of Electrochemical Sensors for Detection and Quantification

The development of electrochemical sensors offers a promising avenue for the rapid and sensitive detection of phenolic compounds. Research in this area for various chlorophenols and nitrophenols is extensive. rsc.orgrsc.orggoogle.com However, no specific studies detailing the design, fabrication, or validation of electrochemical sensors for 2,5-dichloro-4-nitrosophenol have been identified.

Elucidation of Sensing Mechanisms and Enhancement of Selectivity

For related dichlorophenol compounds, sensing mechanisms typically involve the electrochemical oxidation of the phenol (B47542) group at the surface of a modified electrode. utah.edu The selectivity of these sensors is a critical parameter, often enhanced by creating specific recognition sites on the sensor surface, for instance, through the use of molecularly imprinted polymers or nanomaterials that promote specific interactions. rsc.org Research would be required to determine the specific electrochemical behavior of the nitroso group in this compound and to develop selective recognition elements for it.

Fabrication and Characterization of Novel Sensor Platforms

Novel sensor platforms for similar phenolic compounds often utilize materials like graphene, carbon nanotubes, and metal nanoparticles to enhance sensitivity and conductivity. google.com Fabrication techniques are diverse, including drop-casting, screen-printing, and electrodeposition to create a sensing layer on a substrate such as a glassy carbon electrode. Characterization of these platforms typically involves techniques like scanning electron microscopy (SEM), transmission electron microscopy (TEM), cyclic voltammetry (CV), and electrochemical impedance spectroscopy (EIS) to understand the morphology, structure, and electrochemical properties of the sensor. rsc.org The development of a sensor for this compound would necessitate similar fabrication and characterization steps, which are not yet documented in the literature.

Optimization of Chromatographic Techniques for Separation and Trace Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are standard for the separation and analysis of phenolic compounds. cdc.gov While methods exist for the nitro-analogue, 2,5-dichloro-4-nitrophenol (B1581652), and other dichlorophenols, specific methods optimized for this compound are not available.

Optimization would involve selecting the appropriate column (e.g., C18 for reversed-phase HPLC), mobile phase composition, and detector (e.g., UV-Vis or mass spectrometry). For trace analysis, pre-concentration steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would need to be developed and validated to achieve the required sensitivity.

Development and Validation of Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods are widely used for the quantification of nitrophenols due to their chromophoric nature. umcs.plscienceopen.com These methods are based on the Beer-Lambert law, where the absorbance of a colored solution is directly proportional to the concentration of the analyte. For p-nitrophenol, the dissociation of the phenolic proton in basic solutions leads to a yellow-colored anion with a distinct absorption maximum, which is utilized for its quantification. umcs.pl

The development of a spectrophotometric method for this compound would first require the determination of its absorption spectrum to identify the wavelength of maximum absorbance (λmax). Subsequently, a validation process according to ICH guidelines would be necessary, including establishing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Currently, no such validated method for this compound has been published.

Applications of 2,5 Dichloro 4 Nitrosophenol in Organic Synthesis and Materials Science

Role as a Precursor or Intermediate in the Synthesis of Diverse Organic Derivatives

2,5-Dichloro-4-nitrosophenol serves as an important intermediate in the synthesis of a variety of more complex organic molecules. ontosight.ai Its functional groups provide reactive sites for several types of chemical transformations.

The nitroso group is particularly significant as it can be readily reduced to an amino group. This transformation is a key step in the synthesis of 2,5-dichloro-4-aminophenol and its derivatives. The resulting aromatic amine is a crucial building block for various compounds, including certain dyes and molecules with potential biological activity. Common reduction methods involve reagents like tin and hydrochloric acid or catalytic hydrogenation.

Furthermore, the chlorine atoms attached to the benzene (B151609) ring can undergo nucleophilic substitution reactions, although this typically requires harsh conditions. The phenolic hydroxyl group can be converted into an ether or ester, further expanding the range of possible derivatives. This reactivity allows for the introduction of specific functional groups into target molecules, making it a versatile intermediate. ontosight.ai

One notable, though related, application is in the synthesis of hexaflumuron, a benzoylurea (B1208200) insecticide. The synthesis of this insecticide involves an intermediate, 2,6-dichloro-4-aminophenol, which is generated from the nitration of 2,6-dichlorophenol (B41786) to 2,6-dichloro-4-nitrophenol (B181596), followed by reduction. google.com While this involves a structural isomer, it highlights the general utility of dichloronitrophenols as precursors in the agrochemical industry.

The table below summarizes some of the key organic transformations involving this compound and its isomers, showcasing their role as synthetic intermediates.

Table 1: Synthetic Transformations of Dichloronitrophenols

Starting Material Reaction Type Reagents/Conditions Product Application of Product
This compound Reduction of Nitroso Group Tin (Sn) / Hydrochloric Acid (HCl) or Catalytic Hydrogenation 2,5-Dichloro-4-aminophenol Intermediate for dyes and biologically active molecules
2,6-Dichlorophenol Nitration Nitric Acid (HNO₃) 2,6-Dichloro-4-nitrophenol Intermediate

Potential Applications in the Development of Advanced Functional Materials

While direct applications of this compound in materials science are not extensively documented, its derivatives hold potential for the development of advanced functional materials. The structural motifs present in this compound and its derivatives can be leveraged to create materials with specific optical, electronic, or biological properties.

For instance, the nitration of various dichlorophenols can lead to the formation of substituted cyclohex-3-enones, which are of interest in synthetic organic chemistry and could serve as monomers for novel polymers or as scaffolds for functional materials. evitachem.com The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro, chloro) groups on the aromatic ring can give rise to interesting photophysical properties, making derivatives of this compound potential candidates for use as dyes and pigments. ontosight.ai

The reactivity of the functional groups allows for the incorporation of this molecular framework into larger polymeric structures. By modifying the phenolic hydroxyl group or by utilizing the amino group of its reduced derivative, this compound can be tethered to polymer backbones, potentially imparting properties such as thermal stability, flame retardancy, or antimicrobial activity. For example, related chlorinated phenolic compounds have been noted for their antimicrobial properties, which could be a desirable feature in certain material applications. solubilityofthings.com

Research into the synthesis of novel compounds from precursors like dichloronitrophenols is ongoing, with potential applications in both materials science and pharmaceuticals. evitachem.com The versatility of these precursors ensures their continued importance in the exploration of new functional materials.

Table 2: Potential Material Science Applications of Dichloronitrophenol Derivatives

Derivative Type Potential Application Rationale
Azo Dyes (from aminophenol derivative) Colorants, pH indicators Extended conjugation, pH-sensitive chromophore
Polymeric Materials Flame retardants, specialty polymers Incorporation of halogen atoms, thermal stability

Future Research Perspectives on 2,5 Dichloro 4 Nitrosophenol

Emerging Research Directions and Unresolved Challenges in its Chemistry

The chemistry of 2,5-dichloro-4-nitrosophenol is rich with opportunities for deeper investigation. Future research is poised to unravel more of its nuanced reactivity and explore novel applications.

One of the primary emerging research directions lies in the comprehensive characterization of its coordination chemistry. While the parent compound 4-nitrosophenol (B94939) is known to form stable complexes with metal ions, the influence of the two chlorine substituents in this compound on its ligating ability is an area ripe for exploration. guidechem.com Future studies could focus on the synthesis and crystallographic analysis of its metal complexes, elucidating the coordination modes and the effect of the electron-withdrawing chloro groups on the electronic structure and stability of the resulting complexes. Such research could lead to the development of novel catalysts or materials with interesting magnetic or optical properties.

A significant unresolved challenge is the full elucidation of its reaction mechanisms under various conditions. For instance, the reduction of the nitroso group to an amino group is a key transformation, but detailed kinetic and mechanistic studies are lacking. Investigating the catalytic reduction of this compound, perhaps using palladium-based catalysts as has been done for related nitro compounds, could provide valuable insights into optimizing reaction conditions and yields. acs.org Furthermore, exploring its behavior in advanced oxidation processes could reveal pathways for its environmental degradation or its potential as a precursor for synthesizing other valuable compounds.

The study of proton transfer complexes involving this compound and various amine bases is another promising frontier. mdpi.compharmacophorejournal.com While research has been conducted on the related 2,6-dichloro-4-nitrophenol (B181596), a detailed comparative analysis of the hydrogen bonding and proton transfer dynamics of the 2,5-dichloro isomer would be highly valuable. mdpi.compharmacophorejournal.comicm.edu.pl Such studies, combining spectroscopic techniques like FTIR and NMR with computational methods, can provide fundamental understanding of acid-base chemistry and intermolecular interactions. mdpi.com

Finally, there is a need for more in-depth investigation into its photochemical reactivity. The presence of both nitroso and phenolic groups suggests a complex photochemistry that could be harnessed for specific applications. Future work could explore its photodegradation pathways, the identification of photoproducts, and the potential for its use in photodynamic therapy or as a photoinitiator.

Interdisciplinary Studies and Broader Scientific Impact Potential

The unique chemical characteristics of this compound position it as a molecule with significant potential for interdisciplinary research, bridging chemistry, biology, and environmental science.

In the realm of environmental science, its structural similarity to known pesticides and environmental contaminants, such as other chlorinated nitrophenols, makes it a relevant model compound for toxicological and degradation studies. glfc.orgusgs.govcdnsciencepub.comglfc.org Research into its microbial degradation pathways could lead to the discovery of novel enzymes and bioremediation strategies for contaminated sites. Understanding its fate and transport in the environment, including its potential to form more persistent or toxic byproducts, is crucial for environmental risk assessment. mdpi.com

The biological activity of this compound and its derivatives is a largely untapped area of research. Given that many nitroaromatic compounds exhibit biological effects, investigating the interaction of this specific isomer with biological macromolecules is a logical next step. For example, its potential as an enzyme inhibitor could be explored, drawing parallels with studies on other nitrophenols. frontiersin.org Such research could pave the way for the development of new pharmacological agents or probes for studying biological systems.

Furthermore, the potential application of this compound as a building block in materials science is an exciting prospect. Its reactive functional groups make it a versatile precursor for the synthesis of polymers, dyes, and other functional materials. For instance, its incorporation into polymer backbones could impart specific properties such as thermal stability or altered electronic characteristics.

The development of sensitive and selective analytical methods for the detection of this compound is another area with broad impact. This is particularly relevant for environmental monitoring and for quality control in industrial processes where it might be an intermediate or byproduct. solubilityofthings.com Research in this area could involve the development of novel sensors or the refinement of existing chromatographic and spectroscopic techniques.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Dichloro-4-nitrosophenol, and what reaction conditions are critical for minimizing byproducts?

  • Methodology : The compound can be synthesized via nitrosation of 2,5-dichlorophenol. Key steps include:

  • Nitration : React 2,5-dichlorophenol with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled cooling (0–5°C) to form the nitro intermediate.
  • Reduction : Reduce the nitro group to nitroso using sodium dithionite (Na₂S₂O₄) or zinc dust in acidic conditions (e.g., HCl).
    • Critical Conditions : Maintain stoichiometric excess of nitrating agents (prevents incomplete nitration) and inert atmosphere during reduction to avoid oxidation. Monitor pH to stabilize the nitroso group, which is prone to tautomerism .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Recommended Techniques :

  • IR Spectroscopy : Identify the nitroso (N=O) stretch near 1500–1600 cm⁻¹ and phenolic O-H stretch at 3200–3600 cm⁻¹. Compare with reference spectra of nitroso-phenol derivatives .
  • UV-Vis Spectroscopy : Detect π→π* transitions of the aromatic ring (λmax ~270–300 nm) and n→π* transitions of the nitroso group (λmax ~400–450 nm).
  • NMR : Use ¹H/¹³C NMR in deuterated DMSO to resolve aromatic protons (δ 7–8 ppm) and confirm substitution patterns via coupling constants .

Q. How does the nitroso group in this compound influence its stability under varying pH and temperature conditions?

  • Stability Analysis :

  • Acidic Conditions (pH < 3) : Protonation of the nitroso group leads to tautomerism (quinone oxime form), reducing stability.
  • Neutral/Alkaline Conditions (pH 7–9) : Deprotonation of the phenolic -OH destabilizes the nitroso group, increasing susceptibility to oxidation.
  • Temperature : Degrades above 80°C; store at 0–4°C in dark to prevent photolytic decomposition. Validate stability via HPLC monitoring of degradation products .

Advanced Research Questions

Q. How can density functional theory (DFT) with hybrid functionals improve the prediction of this compound’s electronic properties compared to conventional methods?

  • Methodology :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange (e.g., 20% Hartree-Fock) to improve accuracy for nitroso group polarization and charge distribution .
  • Benchmarking : Compare computed vs. experimental dipole moments and HOMO-LUMO gaps. For example, B3LYP/6-311++G(d,p) reduces error in atomization energies to <3 kcal/mol .

Q. What strategies resolve contradictions in crystallographic data when determining the structure of this compound, especially regarding nitroso group orientation?

  • Crystallographic Refinement :

  • Software : Use SHELXL for high-resolution refinement. Apply restraints to the nitroso group’s bond lengths (N=O ~1.2 Å) and angles .
  • Supramolecular Analysis : Identify hydrogen-bonding motifs (e.g., O-H⋯O/N interactions) to explain deviations in nitroso group planarity. Refer to crystal engineering principles for packing influences .

Q. How do solvent effects and intermolecular interactions influence the supramolecular assembly of this compound in single-crystal studies?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic (e.g., DMF) vs. protic (e.g., methanol) solvents to modulate hydrogen-bond networks.
  • Intermolecular Analysis : Use Hirshfeld surfaces to quantify Cl⋯Cl and O⋯H contacts. For example, chloro-substituted phenols often form dimeric structures via Cl⋯O interactions .

Q. What computational protocols validate experimental vibrational spectra (e.g., IR, Raman) of this compound, and how are discrepancies addressed?

  • Protocol :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level and compute harmonic vibrational frequencies. Scale factors (0.96–0.98) adjust for anharmonicity .
  • Discrepancy Resolution : Compare experimental vs. computed nitroso stretching modes. If deviations exceed 20 cm⁻¹, re-examine solvent effects or tautomeric equilibria in experimental conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.